4-(4-Methoxyphenyl)cinnoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)cinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-18-12-8-6-11(7-9-12)14-10-16-17-15-5-3-2-4-13(14)15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAYBFNRCSFWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60848743 | |
| Record name | 4-(4-Methoxyphenyl)cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60848743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90141-86-9 | |
| Record name | 4-(4-Methoxyphenyl)cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60848743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 4 Methoxyphenyl Cinnoline and Its Analogues
Strategic Approaches to the Cinnoline (B1195905) Ring System Construction
The formation of the bicyclic cinnoline nucleus is the foundational step in the synthesis of its derivatives. Classical methods, while historically significant, have been refined and supplemented by modern strategies that offer improved yields and substrate scope.
The Richter cinnoline synthesis , first reported in 1883, traditionally involves the diazotization of o-aminoarylpropiolic acids or o-aminoarylacetylenes, which upon cyclization and hydration, yield 4-hydroxycinnolines benthamdirect.comingentaconnect.comresearchgate.netdrugfuture.com. This reaction represents one of the earliest methods for creating the cinnoline ring system researchgate.net. Modern investigations into the Richter reaction have revealed new mechanistic insights and expanded its synthetic utility. For instance, a re-evaluation of the thermal cyclization of 2-alkynylbenzenediazonium salts has shown that the reaction can be directed to produce 4-halocinnolines instead of the traditional 4-hydroxycinnoline product. researchgate.net This is achieved by altering the reaction conditions to favor the participation of halide anions as nucleophiles during the cyclization step, providing a valuable handle for subsequent cross-coupling reactions researchgate.net.
The Widman-Stoermer synthesis is another classical and valuable method that constructs the cinnoline ring via the cyclization of diazotized o-aminoarylethylenes, such as o-aminostyrenes colab.ws. The reaction is generally facilitated by simple electron-donating groups on the vinyl moiety colab.ws. However, it can be challenging when a bulky aryl group is present on the β-position of the styrene (B11656) precursor colab.ws. Modern adaptations of this method have focused on expanding its applicability. One such advancement involves the use of solid-phase synthesis, where triazene (B1217601) linkers, which act as concealed diazonium salts, are employed to anchor substrates to a resin. colab.ws This approach facilitates the construction of diverse heterocyclic libraries and allows for cleaner reactions and simpler purification protocols colab.ws.
Achieving regioselective substitution, particularly at the C4-position of the cinnoline core, during the ring-formation step is a key synthetic challenge. Modern annulation strategies have been developed to provide direct access to 4-substituted cinnolines. One-pot, multi-component reactions have emerged as a powerful tool. For example, a regioselective synthesis of substituted 7,8-dihydrocinnolin-5(6H)-ones has been achieved through a one-pot reaction of arylglyoxals, 1,3-cyclohexanedione, and hydrazine (B178648) hydrate. researchgate.net Such cascade or domino reactions build molecular complexity rapidly and often with high regioselectivity.
Furthermore, catalyst-free cascade annulation reactions represent a significant advance in heterocyclic synthesis. These methods often proceed under mild conditions and avoid the use of expensive or toxic metal catalysts. While specific examples for cinnolines are emerging, analogous strategies in related heterocycles, such as the copper-catalyzed tandem annulation of alkynyl imines with diazo compounds to form C4-functionalized quinolines, highlight the potential of this approach. organic-chemistry.org This particular reaction proceeds through the in situ formation of an allene (B1206475) intermediate followed by an intramolecular electrocyclization, offering high efficiency and broad functional group tolerance organic-chemistry.org.
Functionalization of the Cinnoline Core
For synthesizing 4-(4-methoxyphenyl)cinnoline, a common and highly effective strategy involves the initial construction of a cinnoline ring bearing a suitable functional group at the 4-position, which is then used as a handle for introducing the desired aryl moiety. Halogenated cinnolines, particularly 4-chlorocinnoline, are excellent precursors for this purpose.
Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, providing powerful tools for the arylation of heteroaromatic cores.
The Suzuki-Miyaura coupling is arguably the most widely used method for C-C bond formation between an organohalide and an organoboron species. To synthesize this compound, a 4-halocinnoline (e.g., 4-chlorocinnoline) can be coupled with 4-methoxyphenylboronic acid. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or (PPh₃)₂PdCl₂, in the presence of a base. The methodology has been demonstrated to be highly effective for the C4-arylation of the closely related 4-chloroquinoline (B167314) scaffold, suggesting its direct applicability to the cinnoline system. nih.govresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling for C4-Arylation of Heterocycles Conditions adapted from analogous reactions with 4-chloroquinolines.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | (PPh₃)₂PdCl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 80 °C, 12h | ~90 |
| 2 | Phenylboronic acid | (PPh₃)₂PdCl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 80 °C, 12h | 95 |
| 3 | 3-Methoxyphenylboronic acid | (PPh₃)₂PdCl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 80 °C, 12h | 92 |
The Sonogashira coupling provides a route to 4-alkynylcinnolines by coupling a 4-halocinnoline with a terminal alkyne. This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst. The resulting 4-alkynylcinnolines are valuable intermediates that can be further elaborated or may be target molecules in their own right.
The Heck reaction , which couples an aryl or vinyl halide with an alkene, could potentially be used to synthesize 4-alkenylcinnolines. These compounds could then undergo subsequent reactions, such as oxidation, to afford other 4-substituted analogues.
Beyond palladium, other transition metals have been employed for cross-coupling reactions, often offering advantages in cost or reactivity. Nickel-catalyzed cross-coupling has emerged as a powerful and more economical alternative to palladium for forming C-C bonds. nih.govresearchgate.net Nickel catalysts, often in combination with zinc powder as a reductant, can effectively couple aryl halides with various partners. researchgate.net These systems have been successfully applied to the synthesis of 4-substituted coumarins from 4-mesylcoumarins and aryl halides, demonstrating their potential for functionalizing similar positions on other heterocyclic systems like cinnoline. researchgate.net
A more modern and atom-economical approach is the direct C–H functionalization . This strategy avoids the need for pre-functionalizing the cinnoline core with a halogen. Instead, a transition metal catalyst, often palladium or rhodium, activates a C–H bond directly and couples it with an aryl partner. rsc.orgnih.gov While direct C4-arylation of cinnoline itself is a developing area, palladium-catalyzed C-H arylation has been successfully demonstrated on a range of other benzoheteroles, showcasing the immense potential of this methodology. rsc.org
Copper-catalyzed reactions are also gaining prominence. Copper can catalyze remote C-H activation and radical cross-coupling reactions on quinoline (B57606) systems, providing novel pathways for functionalization that are complementary to those of palladium and nickel. kaust.edu.saresearchgate.net
Selective Derivatization at Peripheral Positions of the Cinnoline Framework
Once the core 4-arylcinnoline structure is assembled, its further functionalization at various peripheral positions is essential for tuning its physicochemical and biological properties. Selective derivatization allows for the introduction of diverse functional groups at specific sites on the bicyclic system. Key strategies include nucleophilic aromatic substitution (SNAr) on activated precursors and modern transition-metal-catalyzed cross-coupling reactions.
A powerful method for introducing functionality at the C4-position involves the use of 4-halocinnoline precursors. The halogen atom, typically bromine or chlorine, activates the C4-position for nucleophilic substitution. This approach has been effectively used to synthesize 6-aryl-4-azidocinnolines from 4-bromo-6-arylcinnoline precursors. nih.gov The substitution of the bromine atom with an azide (B81097) group proceeds efficiently, demonstrating the viability of this position for modification with various nucleophiles like alcoholates, sulfides, and amines. nih.gov
Transition-metal catalysis, particularly with palladium, offers a versatile toolkit for C-H functionalization and cross-coupling reactions, which are increasingly applied to N-heterocycles. researchgate.netnih.govnobelprize.orgnih.govmdpi.com While direct C-H functionalization of the this compound is still an emerging area, methodologies developed for related heterocycles like quinolines and quinazolines provide a roadmap. chim.itnih.govnih.gov For instance, palladium-catalyzed direct C-H arylation, often guided by a directing group, allows for the selective formation of new C-C bonds at positions that are otherwise unreactive. nih.govnih.gov Such strategies could potentially be adapted to selectively functionalize the C3, C5, C6, C7, or C8 positions of the cinnoline ring, depending on the directing group and reaction conditions employed.
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions that could be applied for the derivatization of a functionalized cinnoline core.
| Reaction Type | Catalyst/Ligand | Coupling Partner | Potential Position on Cinnoline | Representative Product Type |
| Suzuki Coupling | Pd(OAc)₂ / SPhos | Arylboronic Acid | C4, C6 (from halo-cinnoline) | Di-aryl cinnoline |
| Heck Coupling | Pd(OAc)₂ / PPh₃ | Alkene | C4 (from halo-cinnoline) | 4-Vinyl-cinnoline |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Amine | C4 (from halo-cinnoline) | 4-Amino-cinnoline |
| C-H Arylation | Pd(OAc)₂ / PCy₂tBu | Aryl Halide | C3, C5, C8 (with directing group) | Poly-aryl cinnoline |
Multicomponent Reactions and Domino Processes for Cinnoline Synthesis
While a specific MCR for the direct synthesis of this compound is not extensively documented, MCRs are widely used for preparing structurally related 4-aryl-substituted heterocycles. For example, the Povarov-type multicomponent reaction, a [4+2] cycloaddition, is effective for synthesizing 4-aryl quinolines from anilines, alkynes, and a formaldehyde (B43269) source, often under microwave irradiation with an acid catalyst. researchgate.net This demonstrates the principle of converging multiple components to rapidly build a 4-aryl heterocyclic core. A similar three-component strategy has been explored for the synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. mdpi.comnih.gov A plausible MCR for a 4-arylcinnoline could involve the condensation of a suitably substituted phenylhydrazine, a 1,3-dicarbonyl compound, and an aryl aldehyde like 4-methoxybenzaldehyde.
Domino reactions, where one transformation triggers subsequent reactions in a cascade, have also been employed for synthesizing complex fused cinnoline systems. A notable example is the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines, where the reaction pathway is controlled by steric factors of the starting materials. nih.govresearchgate.netconsensus.app These advanced domino processes showcase the ability to build significant molecular complexity from relatively simple precursors in a highly controlled manner.
The table below outlines a general scheme for a microwave-assisted multicomponent reaction for the synthesis of densely functionalized cinnolines. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Class |
| Ethyl 5-cyano-1-aryl-dihydropyridazine-3-carboxylate | Aromatic Aldehyde | Nitromethane | Dioxane/Piperidine, Microwave | Polyfunctionalized Cinnolines |
Asymmetric Synthesis Approaches for Chiral Cinnoline Derivatives
The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications. In the context of 4-arylcinnolines, chirality can arise from the introduction of stereocenters on substituents or, more intriguingly, from axial chirality (atropisomerism). Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to stable, non-interconverting rotational isomers (atropisomers). snnu.edu.cn For a this compound derivative, atropisomerism could be induced by introducing bulky substituents at the positions ortho to the C4-C(aryl) bond (i.e., C5 on the cinnoline ring and C3'/C5' on the phenyl ring).
The catalytic asymmetric synthesis of atropisomers has seen significant advances, particularly for C-N and C-C axially chiral biaryls. snnu.edu.cnsnnu.edu.cnnih.govmdpi.com These strategies can be conceptually extended to the synthesis of chiral 4-arylcinnolines. Key approaches include:
Palladium-Catalyzed Asymmetric Cross-Coupling: Enantioselective versions of reactions like the Suzuki or Buchwald-Hartwig amination can be used to form the stereogenic axis. snnu.edu.cn Using a chiral ligand (e.g., (S)-BINAP) in conjunction with a palladium catalyst can control the stereochemical outcome of the C-C or C-N bond formation, leading to an excess of one atropisomer.
Organocatalysis: Chiral Brønsted acids or other organocatalysts can be employed to catalyze cyclization or condensation reactions that establish the atropisomeric scaffold. mdpi.com These catalysts create a chiral environment that directs the formation of one enantiomer over the other.
Central-to-Axial Chirality Transfer: This strategy involves creating a molecule with a traditional stereocenter and then converting it into an axially chiral compound in a subsequent step, often through an elimination or oxidation reaction that removes the original stereocenter while preserving the chiral information in the newly formed axis. rsc.org
While the direct asymmetric synthesis of chiral this compound is a specialized research area, the principles established in the synthesis of axially chiral quinazolinones and other N-aryl heterocycles are highly applicable. mdpi.com For instance, a palladium-catalyzed asymmetric reductive desymmetrization has been used to create C-N axially chiral quinazolinones with high enantiomeric excess. mdpi.com
The following table summarizes a catalytic system used for the enantioselective synthesis of C-N axially chiral quinazolinones, a strategy adaptable to cinnoline analogues. mdpi.com
| Substrate Type | Catalyst | Chiral Ligand | Reaction | Enantiomeric Excess (ee) |
| 3-(2,6-Dibromophenyl)quinazolin-4-one | Pd(OAc)₂ | (R)-DTBM-SEGPHOS | Asymmetric Reductive Desymmetrization | up to 99% |
The development of these advanced synthetic methods is critical for the continued exploration of this compound and its analogues in various scientific fields.
Structure Activity Relationship Sar Analysis of 4 4 Methoxyphenyl Cinnoline Derivatives
Systematic Modification of the 4-Methoxyphenyl (B3050149) Substituent
Positional Isomerism and Electronic Effects of Methoxy (B1213986) Group
The position of the methoxy group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—has a profound impact on the electronic characteristics of the molecule, which in turn affects its binding affinity and biological activity. The methoxy group can exert two opposing electronic effects: a resonance effect (electron-donating) and an inductive effect (electron-withdrawing). The net effect depends on its position relative to the cinnoline (B1195905) attachment point.
Para-Position (4-OCH₃): In the parent compound, the para-methoxy group exerts a strong electron-donating effect through resonance, which increases the electron density of the phenyl ring. This can enhance interactions with electron-deficient pockets in a biological target.
Ortho-Position (2-OCH₃): An ortho-methoxy group also donates electrons via resonance. However, it can introduce significant steric hindrance, potentially forcing the phenyl ring to rotate out of planarity with the cinnoline nucleus. This conformational change can drastically alter how the molecule fits into a binding site.
Meta-Position (3-OCH₃): At the meta-position, the electron-donating resonance effect is not operative. The dominant influence is the electron-withdrawing inductive effect, which decreases the electron density of the phenyl ring.
These positional changes directly modulate properties like lipophilicity and the molecule's electrostatic potential, which are critical for target recognition and binding. While direct comparative studies on cinnoline isomers are limited, research on analogous quinoline (B57606) systems shows that moving the methoxy group from the para to the meta or ortho position significantly alters the molecule's electronic and photophysical properties, which is predictive of altered biological activity.
| Methoxy Position | Dominant Electronic Effect | Expected Impact on Phenyl Ring | Potential Steric Influence |
|---|---|---|---|
| Para (4-position) | +R > -I (Strongly Donating) | Increases electron density | Minimal |
| Meta (3-position) | -I (Weakly Withdrawing) | Decreases electron density | Minimal |
| Ortho (2-position) | +R > -I (Strongly Donating) | Increases electron density | Significant; may induce ring torsion |
Introduction of Diverse Substituents on the Phenyl Ring
Replacing the methoxy group with a variety of other substituents allows for a systematic exploration of how different electronic and steric properties on the 4-phenyl ring affect biological activity. Studies on cinnoline hybrids have shown that the nature of this substituent can switch the primary pharmacological effect of the molecule.
For instance, in a series of cinnoline-pyrazoline hybrids, derivatives with electron-donating groups (EDGs) such as hydroxyl (-OH) and methoxy (-OCH₃) on the phenyl ring displayed the highest anti-inflammatory activity. mdpi.comnih.gov Conversely, when electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) were introduced, the compounds exhibited enhanced antibacterial activity. mdpi.comnih.gov This suggests that the electronic nature of the phenyl ring is a key determinant for targeting different biological pathways. Halogen substituents, in addition to their electronic effects, can increase lipophilicity and participate in halogen bonding, potentially enhancing binding affinity.
| Substituent on Phenyl Ring | Electronic Nature | Observed Biological Activity Enhancement | Reference Compound Class |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | Anti-inflammatory | Cinnoline-Pyrazoline Hybrids |
| -OH (Hydroxyl) | Electron-Donating | Anti-inflammatory, Antibacterial | Cinnoline-Pyrazoline Hybrids |
| -Cl (Chloro) | Electron-Withdrawing | Antibacterial, Antifungal | Cinnoline-Chalcones & Pyrazolines |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Antibacterial, Antifungal | Cinnoline-Chalcones & Pyrazolines |
| Unsubstituted Phenyl | Neutral | Dual Anti-inflammatory/Antibacterial | Pyrazolo[4,3-c]cinnolines |
Chemical Modifications on the Cinnoline Heterocyclic Nucleus
The cinnoline core itself offers multiple positions for substitution, allowing for the fine-tuning of the molecule's properties. Modifications at positions C3, C5, C6, C7, and C8 can influence solubility, metabolic stability, and the orientation of the molecule within a target binding site.
Substituent Effects at Cinnoline Positions 3, 5, 6, 7, and 8
SAR studies have revealed that specific substitutions on the benzo part of the cinnoline ring are particularly important for antimicrobial activities.
Positions 6 and 7: Halogenation at these positions has proven to be a highly effective strategy. Specifically, 6-chloro substituted cinnolines were identified as the most potent compounds against a range of bacteria when compared to a standard drug, norfloxacin. mdpi.com Similarly, 7-chloro substitution led to highly effective antifungal agents. mdpi.com
Position 8: The introduction of small groups like methyl or electron-withdrawing groups like nitro at C8 has also been explored, generally resulting in moderate to good antimicrobial activity.
Position 3: This position is a common site for introducing larger substituents or for creating hybrid molecules. For example, the synthesis of 3-acetyl-cinnolines serves as a key step in developing more complex derivatives, such as those hybridized with pyrazole.
Position 5: The SAR for substitutions at the C5 position is less extensively documented in the literature compared to other positions.
| Cinnoline Position | Substituent | Observed Biological Activity |
|---|---|---|
| C3 | -COCH₃ (Acetyl) / Heterocycles | Key synthetic handle for further modification |
| C6 | -Cl (Chloro) | Potent antibacterial activity |
| C6 | -CH₃ (Methyl) | Moderate antibacterial activity |
| C7 | -Cl (Chloro) | Potent antifungal activity |
| C8 | -NO₂ (Nitro) | Moderate antibacterial activity |
Hybridization with Other Bioactive Scaffolds (e.g., Pyrazole, Imidazole)
A powerful strategy to enhance or diversify the biological activity of the cinnoline scaffold is to create hybrid molecules by attaching other known bioactive heterocycles. This approach aims to combine the pharmacophoric features of both moieties to interact with multiple targets or to improve affinity for a single target.
Pyrazole/Pyrazoline Hybrids: Cinnoline derivatives have been successfully hybridized with pyrazoline at the C3 position. nih.gov These hybrids have been shown to possess potent dual anti-inflammatory and antibacterial activities. mdpi.comnih.gov The specific activity can be tuned by substituents on the phenyl ring, as discussed in section 4.1.2.
Imidazole (B134444) Hybrids: The fusion of an imidazole ring with the cinnoline core has also been investigated. Substituted cinnoline-imidazole series have been synthesized and shown to possess significant anti-inflammatory and antimicrobial properties. semanticscholar.org Halogen-substituted derivatives within this series were found to be particularly potent.
| Hybrid Scaffold | Point of Attachment | Key Biological Activities |
|---|---|---|
| Cinnoline-Pyrazole/Pyrazoline | Typically C3 of Cinnoline | Anti-inflammatory, Antibacterial, Antifungal, Antitubercular |
| Cinnoline-Imidazole | Typically C4 of Cinnoline | Anti-inflammatory, Antibacterial, Antifungal |
| Cinnoline-Thiophene | Typically C4 of Cinnoline | Antibacterial, Antifungal, Anti-inflammatory |
| Cinnoline-Piperazine | Typically C4 of Cinnoline | Antibacterial |
Conformational Preferences and Stereochemical Considerations in SAR
The three-dimensional structure of 4-(4-methoxyphenyl)cinnoline derivatives is a critical factor in their interaction with biological macromolecules. These molecules are not planar. Crystallographic studies on the closely related 8-methoxy-4-(4-methoxyphenyl)quinoline show that the methoxyphenyl ring is twisted relative to the heterocyclic nucleus, with a significant dihedral angle of approximately 62°. This non-planar conformation is crucial for defining the shape of the molecule and how it presents its functional groups to a receptor's binding site.
The magnitude of this dihedral angle can be influenced by the nature and position of substituents on both the phenyl and cinnoline rings. For example, bulky ortho-substituents on the phenyl ring would likely increase this angle, while substitutions on the cinnoline core could also induce conformational changes. This rotational freedom and the resulting preferred conformation are key to understanding SAR. A molecule must adopt a specific low-energy conformation (the "bioactive conformation") to bind effectively to its target. Therefore, substituents that either stabilize this bioactive conformation or prevent the molecule from adopting non-productive conformations can lead to a significant increase in potency. The binding selectivity of 4-phenyl-cinnoline derivatives for liver X receptors (LXR) has been shown to be dependent on the substitution pattern, underscoring the importance of a precise 3D arrangement for specific receptor binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives: A Review of Current Literature
A comprehensive review of scientific databases and published literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) models developed exclusively for this compound and its direct derivatives. While the broader class of cinnoline and quinoline compounds has been the subject of numerous QSAR studies for various therapeutic targets, research focusing specifically on the predictive design of this compound analogues through QSAR is not currently available in the public domain.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in medicinal chemistry for predicting the activity of novel molecules, thereby guiding the synthesis of more potent and selective drug candidates. A typical QSAR study involves the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, and the subsequent development of a statistical model that links these descriptors to the observed biological activity.
Although no direct QSAR models for this compound were identified, the general principles of QSAR modeling can be outlined. Such a study would typically involve the following steps:
Data Set Collection: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific biological target would be compiled.
Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, molecular connectivity indices, etc.
3D descriptors: Geometric properties, surface area, volume, etc.
Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polarizability, etc.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to develop a mathematical equation that relates the calculated descriptors to the biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
The insights gained from a validated QSAR model could then be used to predict the biological activity of newly designed, unsynthesized this compound derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency.
Data Tables and Research Findings:
Due to the lack of specific QSAR studies on this compound, no data tables or detailed research findings on its QSAR modeling for predictive design can be presented. The scientific community has yet to publish research that would provide the necessary data for such an analysis.
Future research in this area would be valuable for the rational design of novel this compound-based therapeutic agents. The development of a robust QSAR model would undoubtedly accelerate the discovery of new drug candidates within this chemical class.
Computational Chemistry and Mechanistic Studies on 4 4 Methoxyphenyl Cinnoline
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This analysis is crucial for understanding potential biological activity.
Prediction of Binding Modes and Affinities with Identified Biological Receptors and Enzymes
Currently, there are no published studies that specifically detail the molecular docking of 4-(4-Methoxyphenyl)cinnoline with identified biological receptors or enzymes. While research on other cinnoline (B1195905) analogues has explored their binding to targets like Bruton's tyrosine kinase (BTK), specific binding modes and affinity scores (e.g., kcal/mol) for this compound are not documented.
Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Without specific docking studies, the key intermolecular interactions between this compound and potential biological targets cannot be elucidated. Such interactions, which include hydrogen bonds, hydrophobic contacts, and pi-stacking, are fundamental to the stability of a ligand-receptor complex and its subsequent biological effect.
Quantum Chemical Calculations
Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics.
Electronic Structure Analysis and Reactivity Prediction
Detailed electronic structure analyses, such as the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, have not been specifically reported for this compound. These calculations are essential for predicting a molecule's reactivity, stability, and potential reaction pathways. While Density Functional Theory (DFT) is a common method for such investigations on related heterocyclic systems, specific data for the title compound is absent from the literature.
Prediction of Spectroscopic Properties Relevant to Biological Studies
The prediction of spectroscopic properties, such as NMR and UV-Vis spectra, through quantum chemical calculations can aid in the structural confirmation and understanding of a molecule's behavior in biological environments. However, computationally predicted spectroscopic data for this compound are not available in existing research.
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of a ligand-protein complex's stability. For this compound, there are no published MD simulation studies. Such research would be necessary to assess the stability of its binding to a potential target protein, typically by analyzing metrics like the root-mean-square deviation (RMSD) of the complex over the simulation period.
Elucidation of Molecular Mechanisms of Action (MOA) for Biological Effects of this compound
Detailed computational and mechanistic studies specifically elucidating the molecular mechanisms of action for the biological effects of this compound are not extensively available in the current body of scientific literature. While the broader class of cinnoline derivatives has been the subject of numerous investigations, revealing a wide array of pharmacological activities, the specific molecular interactions and pathways targeted by the 4-(4-methoxyphenyl) substituted variant remain largely uncharacterized.
Cinnoline-based compounds, in general, have been shown to exert their biological effects through various mechanisms. ijper.orgnih.gov These include, but are not limited to, acting as inhibitors of enzymes such as phosphodiesterases and protein kinases, as well as exhibiting antimicrobial and anticancer properties. mdpi.comresearchgate.net For instance, certain cinnoline derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), suggesting a potential role in treating central nervous system disorders. mdpi.com Others have demonstrated inhibitory activity against the epidermal growth factor receptor (EGFR) and various isoforms of phosphoinositide 3-kinase (PI3K), implicating them as potential anticancer agents. researchgate.net
The diverse biological activities observed across the cinnoline scaffold underscore the significant influence of substituent groups on the molecular mechanism of action. nih.gov The introduction of different functional groups at various positions on the cinnoline ring system can dramatically alter the compound's physicochemical properties, such as its shape, lipophilicity, and electronic distribution. These alterations, in turn, dictate the molecule's ability to interact with specific biological targets.
In the case of this compound, the methoxyphenyl group at the 4-position is expected to play a crucial role in defining its pharmacological profile. However, without dedicated mechanistic studies, any proposed mechanism of action would be purely speculative. To definitively elucidate the molecular mechanisms of action for this compound, further research employing a combination of computational modeling and experimental validation is necessary. Such studies would likely involve molecular docking simulations to predict potential binding targets, followed by in vitro and in vivo assays to confirm these interactions and elucidate the downstream signaling pathways affected.
Future Research Directions and Translational Potential in Preclinical Development of 4 4 Methoxyphenyl Cinnoline
The therapeutic potential of the cinnoline (B1195905) scaffold has been widely recognized, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. nih.govpnrjournal.com 4-(4-Methoxyphenyl)cinnoline, as a specific analogue within this class, represents a promising starting point for drug discovery programs. While detailed preclinical data on this specific molecule is not extensively published, its structural features suggest significant opportunities for further investigation. This article outlines future research directions and explores the translational potential of this compound in preclinical development, focusing on strategies to advance it from a chemical entity to a viable drug candidate.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve methoxy group signals (δ 3.8–4.0 ppm for OCH3) and aromatic proton splitting patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 265.1).
- X-ray Crystallography : Determines crystal packing and substituent orientation, critical for structure-activity relationship (SAR) studies .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
How can reaction conditions be optimized to mitigate low yields in cinnoline ring formation?
Advanced Research Question
Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics.
- Catalyst screening : Lewis acids (e.g., ZnCl2) improve regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time and improves energy efficiency.
- In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .
Case Study : Replacing H2SO4 with p-toluenesulfonic acid increased yield from 65% to 78% by reducing decomposition pathways .
What mechanisms explain contradictory bioactivity data for this compound derivatives across studies?
Advanced Research Question
Discrepancies may stem from:
- Purity variability : Impurities (e.g., residual solvents) can skew assay results. Validate with LC-MS .
- Structural isomerism : Positional isomers (e.g., 3- vs. 4-substituted cinnolines) exhibit divergent binding affinities .
- Assay conditions : pH or salt concentrations alter target interactions. For example, methoxy groups enhance binding to hydrophobic enzyme pockets at pH 7.4 but not at 6.5 .
Q. Resolution Strategy :
Reproduce assays with rigorously purified compounds.
Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm activity.
How does the methoxy group influence the physicochemical and biological properties of this compound?
Basic Research Question
- Electronic effects : The methoxy group donates electrons via resonance, stabilizing the cinnoline ring and modulating reactivity in electrophilic substitutions .
- Solubility : Increases hydrophilicity (logP reduced by ~0.5 compared to non-methoxy analogs).
- Bioactivity : Enhances binding to targets like kinases or GPCRs due to hydrogen bonding with active-site residues .
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., acetylcholinesterase). The methoxy group’s orientation in hydrophobic pockets is critical .
- Molecular Dynamics (MD) : Simulates stability of ligand-target complexes over time (e.g., RMSD < 2.0 Å indicates stable binding).
- QSAR Models : Relate substituent electronic parameters (e.g., Hammett σ) to bioactivity .
Validation : Compare computational predictions with experimental IC50 values from enzyme inhibition assays.
How can researchers address instability of this compound under acidic conditions?
Advanced Research Question
Instability often arises from protonation of the cinnoline nitrogen atoms. Solutions include:
- Formulation adjustments : Use buffered solutions (pH 6–7) or lyophilized storage.
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to reduce basicity .
- Degradation analysis : LC-MS identifies breakdown products (e.g., hydrolyzed methoxy groups) .
What are the key challenges in scaling up this compound synthesis for preclinical studies?
Advanced Research Question
- Purification bottlenecks : Column chromatography is impractical at scale. Switch to recrystallization (e.g., ethanol/water mixtures).
- Catalyst recovery : Immobilize Pd catalysts on silica to reduce costs .
- Safety : Nitration steps require strict temperature control to avoid exothermic side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
